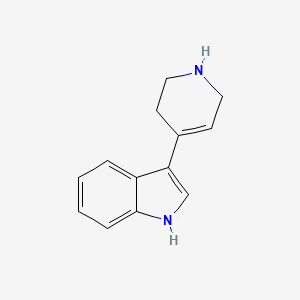

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSPTXGPFAXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375484 | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65347-55-9, 38620-69-8 | |

| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole basic properties

An In-depth Technical Guide to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Core Basic Properties and Applications

Foreword

This compound stands as a pivotal heterocyclic scaffold in modern medicinal chemistry. Characterized by the fusion of an indole nucleus and a tetrahydropyridine ring, this compound has emerged as a versatile building block for the synthesis of neurologically active agents.[1] Its structural framework is a recurring motif in ligands designed to interact with a variety of central nervous system (CNS) targets, demonstrating significant potential in the development of treatments for complex psychiatric and neurodegenerative disorders. This guide offers a comprehensive exploration of its fundamental physicochemical properties, synthetic pathways, characteristic reactivity, and established pharmacological applications, providing an essential resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Structural Characteristics

The unique properties of this compound arise from the electronic and steric interplay between its two constituent heterocyclic systems. The indole ring provides a planar, aromatic system rich in π-electrons, while the non-aromatic tetrahydropyridine ring imparts conformational flexibility and a key basic nitrogen center.

Core Properties

A summary of the key physicochemical properties is provided below. These values are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | PubChem[2][3] |

| Molecular Weight | 198.26 g/mol | PubChem[2][3] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 65347-55-9 | LookChem, PubChem[1][2] |

| Melting Point | 177-182°C | LookChem[1] |

| Boiling Point | 400.4 °C at 760 mmHg (Predicted) | LookChem[1] |

| Appearance | Solid | LookChem[1] |

| Storage Temperature | 2-8°C | LookChem[1] |

Basicity and Solubility

The primary determinant of the molecule's basicity is the secondary amine within the tetrahydropyridine ring. This nitrogen readily accepts a proton, making the compound a base. While a specific experimental pKa value is not widely reported in the literature, it is expected to be in the range typical for secondary amines, allowing for the formation of acid addition salts.

This basicity governs its solubility profile. The compound's solubility in aqueous media is highly pH-dependent; it is sparingly soluble in neutral water but exhibits significantly enhanced solubility in acidic solutions where the tetrahydropyridine nitrogen is protonated. Information on its solubility in common organic solvents is not explicitly detailed, but based on its structure, it is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Synthesis and Chemical Reactivity

The synthesis of the this compound core is a critical first step for the development of more complex derivatives. While often purchased as a starting material, understanding its synthesis provides insight into potential impurities and alternative derivatization strategies.

Synthetic Workflow: A Plausible Approach

A common and effective method for constructing this scaffold is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a ketone, in this case, a protected 4-piperidone derivative. The subsequent cyclization and aromatization yield the indole core.

Caption: Relationship between the core scaffold and its biological targets.

Serotonin Receptor Modulation

-

5-HT₆ Receptor Ligands : This scaffold is particularly prominent in the development of ligands for the 5-HT₆ receptor, a target implicated in cognitive function and psychiatric disorders.

-

Antagonists : N(1)-arylsulfonyl derivatives have been synthesized that exhibit exceptionally high affinity and selectivity for the 5-HT₆ receptor. For instance, certain analogs show binding affinities (Ki) as low as 0.4 nM and function as potent antagonists. [4] * Agonists : Conversely, substitution at the C2 position of the indole ring can shift the pharmacological profile towards agonism. The compound 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole was identified as a potent 5-HT₆ agonist with an EC₅₀ of 1.0 nM in functional assays. [5]

-

Multifunctional "Designed-Multiple-Ligand" Approach

A key application of this core is in the design of multifunctional agents that can simultaneously modulate several CNS targets. This strategy is highly promising for treating complex neuropsychiatric syndromes like the behavioral and psychological symptoms of dementia (BPSD). [6] Researchers have successfully developed ligands based on this scaffold that act as:

-

Dopamine D₂ Receptor (D₂R) Partial Agonists

-

5-HT₆ Receptor Antagonists

-

Serotonin Transporter (SERT) Blockers

One notable compound, N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, demonstrated a broad therapeutic profile, including antipsychotic, antidepressant, anxiolytic, and memory-enhancing properties in preclinical models. [7][6]

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons of the indole ring (~7.0-8.0 ppm), the indole N-H proton (broad singlet, >10 ppm), the vinyl proton of the tetrahydropyridine ring (~5.5-6.5 ppm), and multiple aliphatic protons for the CH₂ groups of the tetrahydropyridine ring (~2.0-4.0 ppm). |

| ¹³C NMR | Resonances for aromatic carbons of the indole, two sp² carbons of the tetrahydropyridine double bond, and sp³ carbons of the aliphatic portion of the tetrahydropyridine ring. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z 199.12. High-resolution mass spectrometry should confirm the exact mass of 198.1157 Da. [2] |

| HPLC | Purity assessment using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water containing a modifier like 0.1% TFA or formic acid. |

| FTIR | Characteristic peaks for N-H stretching (indole and amine), aromatic C-H stretching, C=C stretching (aromatic and vinyl), and aliphatic C-H stretching. |

Safety, Handling, and Storage

As a biologically active chemical intermediate, this compound requires careful handling to ensure personnel safety and maintain compound integrity.

Hazard Identification

According to aggregated GHS data, the compound is classified with the following hazards:[2]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

Recommended Handling Protocol

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Hygiene Practices : Avoid breathing dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. [9][10]

First Aid Measures

-

Inhalation : Move the person to fresh air. If symptoms persist, seek medical attention. [8][10]* Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. [10]* Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist. [10]* Ingestion : If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician. [10]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C. [1]Protect from air and light to prevent degradation. [10]

Conclusion

This compound is far more than a simple heterocyclic molecule; it is a validated and highly fruitful scaffold for the discovery of novel CNS-active agents. Its synthetic accessibility and the presence of multiple, distinct reactive sites provide a robust platform for extensive structure-activity relationship (SAR) studies. The demonstrated success in generating potent and selective ligands for serotonin receptors, as well as complex multifunctional agents, underscores its continued importance in the quest for improved therapeutics for mental and neurological health. Future research will likely focus on further exploiting this scaffold to achieve novel polypharmacological profiles and to develop agents with enhanced brain penetration and optimized in vivo efficacy.

References

-

This compound Chemical Properties. LookChem. [Link]

-

This compound | C13H14N2. PubChem. [Link]

-

N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists. PubMed. [Link]

-

2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. PubMed. [Link]

-

Novel this compound-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. PubMed. [Link]

-

3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | C14H16N2. PubChem. [Link]

-

This compound. Appchem. [Link]

-

Novel this compound-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. ACS Publications. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. [Link]

-

A novel indole derivative...suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]

-

Indole. NIST WebBook. [Link]

-

Synthesis of Indole Alkaloids. Encyclopedia MDPI. [Link]

-

3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole. PubMed. [Link]

-

4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-t[1][2][6]hiadiazolo[3,4-c]pyridine. MDPI. [Link]

-

Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles. Chemical Methodologies. [Link]

-

Preparation and Reactions of Indoleninyl Halides. ACS Publications. [Link]

- Novel 3-tetrahydropyridin-4-yl indole compounds.

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids. MDPI. [Link]

-

Improved Synthesis of...Inhibitors of NADPH Oxidase 2. MDPI. [Link]

-

1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C13H14N2 | CID 2761023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel this compound-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uspmsds.com [uspmsds.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Tetrahydropyridinyl-Indole Derivatives

Introduction: The Convergence of Privileged Structures in Drug Discovery

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic drugs renowned for its diverse pharmacological activities.[1][2] Its inherent ability to mimic the structure of peptides allows it to bind reversibly to a variety of enzymes, making it a cornerstone of modern drug development.[3] Similarly, the tetrahydropyridine moiety is a key pharmacophore found in numerous biologically active molecules, contributing to a wide spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, and neuroprotective properties.[4]

The strategic fusion of these two powerful heterocyclic systems into tetrahydropyridinyl-indole derivatives has unlocked a new frontier in the quest for novel therapeutic agents. These hybrid molecules have demonstrated significant potential in targeting a range of complex diseases, from neurodegenerative disorders to cancer and infectious diseases.[5][6] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of the Tetrahydropyridinyl-Indole Core: A Multifaceted Approach

The construction of the tetrahydropyridinyl-indole scaffold can be approached through several synthetic strategies, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the overall therapeutic target.

Organocatalytic Multicomponent Reactions: An Efficient Assembly

One of the most elegant and efficient methods for the asymmetric synthesis of tetrahydropyridine derivatives involves organocatalytic one-pot multicomponent reactions.[5] This approach allows for the rapid construction of complex molecular architectures from simple starting materials in a single step, often with high stereoselectivity.

Diagram 1: Organocatalytic Synthesis of Tetrahydropyridines

Caption: A domino reaction for tetrahydropyridine synthesis.

Pictet-Spengler Reaction: A Classic Approach to Tetrahydro-γ-carbolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, also known as tetrahydro-γ-carbolines. This acid-catalyzed reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. This method has been instrumental in the development of novel potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR).[7]

Protocol 1: General Procedure for Pictet-Spengler Cyclization

-

Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent such as dichloromethane or toluene.

-

Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1 eq) to the solution.

-

Acid Catalysis: Introduce a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency

The therapeutic efficacy of tetrahydropyridinyl-indole derivatives is intricately linked to their three-dimensional structure and the nature of the substituents on both the indole and tetrahydropyridine rings. Systematic SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Targeting Serotonin Receptors: Insights from 3D-QSAR

A series of 3-(1,2,5,6-tetrahydropyridin-4-yl)indole (4-THPI) derivatives have been synthesized and their binding affinities for 5-HT1A and 5-HT2 serotonin receptors determined.[8] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA), have provided valuable insights into the structural features governing receptor binding and selectivity.[8] These models help to visualize the steric and electrostatic fields around the molecules, guiding the design of new analogs with improved affinity.

| Compound | Substitution on Indole | Substitution on Tetrahydropyridine | 5-HT1A Ki (nM) | 5-HT2 Ki (nM) |

| Analog 1 | 5-Fluoro | N-Methyl | 15.2 | 250.6 |

| Analog 2 | 5-Methoxy | N-Methyl | 8.9 | 189.3 |

| Analog 3 | 5-Fluoro | N-Propyl | 2.1 | 150.4 |

| Analog 4 | 5-Methoxy | N-Propyl | 1.5 | 125.8 |

| Table 1: Binding affinities of selected tetrahydropyridinyl-indole derivatives at serotonin receptors. |

Modulating CFTR: The Importance of Substitution Patterns

In the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, extensive SAR studies have revealed the critical role of substituents on both the indole and the acyl group attached to the tetrahydropyridine nitrogen.[7] For instance, the presence of a 5'-trifluoromethyl-pyrazol-3'-yl residue as the acylating group was found to be ideal for targeting gating defects caused by CF mutations.[7] Further exploration of the substitution pattern on a phenyl ring attached to this acyl group led to the discovery of compounds with nanomolar activity.[7]

Diagram 2: SAR Insights for CFTR Potentiators

Caption: Key structural elements influencing CFTR potentiation.

Biological Evaluation: From In Vitro Assays to In Vivo Models

A rigorous and systematic biological evaluation is paramount to understanding the therapeutic potential of novel tetrahydropyridinyl-indole derivatives. This typically involves a tiered approach, starting with in vitro assays to determine potency and mechanism of action, followed by in vivo studies in relevant disease models to assess efficacy and safety.

Neuroprotective Effects in Parkinson's Disease Models

Neuroinflammation and oxidative stress are key contributors to the pathogenesis of Parkinson's disease.[5][9] Indole derivatives have shown promise in mitigating these effects.[5][9] In a study investigating the therapeutic potential of an indole derivative, NC009-1, in a neurotoxin-induced cell and mouse model of Parkinson's disease, the compound demonstrated significant neuroprotective effects.[5][10] The use of a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is particularly relevant, as MPTP is a neurotoxin that selectively damages dopaminergic neurons, mimicking the pathology of Parkinson's disease.

Protocol 2: In Vitro Evaluation of Neuroinflammation

-

Cell Culture: Culture human microglial HMC3 cells in appropriate media.

-

Induction of Neuroinflammation: Treat the cells with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to induce an inflammatory response.

-

Compound Treatment: Co-incubate the cells with varying concentrations of the test tetrahydropyridinyl-indole derivative.

-

Measurement of Inflammatory Markers: After a suitable incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using enzyme-linked immunosorbent assay (ELISA).

-

Nitric Oxide (NO) Assay: Measure the production of nitric oxide, another inflammatory mediator, using the Griess reagent.

-

Data Analysis: Determine the IC50 values for the inhibition of each inflammatory marker and assess the statistical significance of the results.

| Compound | Cell Line | Assay | IC50 (µM) |

| NC009-1 | HMC3 (microglia) | NO Production | 5.8 |

| NC009-1 | HMC3 (microglia) | IL-6 Release | 7.2 |

| NC009-1 | HMC3 (microglia) | TNF-α Release | 6.5 |

| Table 2: In vitro anti-inflammatory activity of a representative indole derivative in a Parkinson's disease cell model.[5] |

Kinase Inhibition: A Promising Avenue for Cancer Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[6][11] Indole derivatives have emerged as potent inhibitors of various kinases, making them attractive candidates for anticancer drug development.[6][11] The pyrimido[4,5-b]indole scaffold, a related indole-fused heterocycle, has been explored for its dual inhibitory activity against RET and TRK kinases, which are implicated in several cancers.[12]

Diagram 3: Kinase Inhibition Workflow

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion and Future Directions

The fusion of the tetrahydropyridine and indole scaffolds has yielded a class of compounds with immense therapeutic potential. The versatility in their synthesis allows for the creation of diverse chemical libraries, while their rich pharmacology offers opportunities to target a wide array of diseases. Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation tetrahydropyridinyl-indole derivatives with enhanced potency, selectivity, and drug-like properties. The continued investigation of this remarkable scaffold promises to deliver innovative medicines to address unmet medical needs.

References

-

Taylor, A. M., et al. (1993). Three-dimensional quantitative structure-activity relationships of 5-HT receptor binding data for tetrahydropyridinylindole derivatives: a comparison of the Hansch and CoMFA methods. Journal of Medicinal Chemistry, 36(25), 4147-4155. [Link]

-

Macchia, B., et al. (1993). Three-dimensional quantitative structure-activity relationships of 5-HT receptor binding data for tetrahydropyridinylindole derivatives: a comparison of the Hansch and CoMFA methods. PubMed, 8254714. [Link]

-

Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2642. [Link]

-

Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. ResearchGate. [Link]

-

Laselva, O., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11183-11202. [Link]

-

Chen, S. J., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed, 36768965. [Link]

-

Singh, G., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

-

Katritzky, A. R., et al. (2003). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 68(12), 4938-4940. [Link]

-

Di Martino, R. M. C., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

-

Wang, T., et al. (2021). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 26(16), 4949. [Link]

-

Kamal, A., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 13(2), 158-187. [Link]

-

Tryptamine and its derivatives in the development of anti-neurodegenerative agents. IntechOpen. [Link]

-

Amer, F. A., et al. (2023). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry Letters, 90, 129342. [Link]

-

Khan, I., et al. (2022). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. Chemistry & Biodiversity, 19(11), e202200645. [Link]

-

Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. Europe PMC. [Link]

-

Singh, P., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,4-Dihydropyridine-Indole as a Potential Antidiabetic Agent via GLUT4 Translocation Stimulation. Journal of Medicinal Chemistry, 67(14), 11957-11974. [Link]

-

Khan, I., et al. (2022). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ResearchGate. [Link]

-

Li, J., et al. (2018). Synthesis and biological evaluation of novel indole derivatives containing a sulfonamide scaffold as potential tubulin inhibitors. MedChemComm, 9(11), 1842-1848. [Link]

-

Bouda, A. L., et al. (2021). Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Neliti. [Link]

-

Kamal, A., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. [Link]

-

Ingallinella, P., et al. (2010). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorganic & Medicinal Chemistry, 18(8), 2898-2906. [Link]

-

Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

Maj, E., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(63), 38481-38505. [Link]

-

Bull, J. A., et al. (2013). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 15(19), 5032-5035. [Link]

-

Lee, S., et al. (2021). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Molecules, 26(23), 7306. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Three-dimensional quantitative structure-activity relationships of 5-HT receptor binding data for tetrahydropyridinylindole derivatives: a comparison of the Hansch and CoMFA methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and spectroscopic characterization.

Introduction and Chemical Identity

This compound is a bicyclic heteroaromatic compound that incorporates both an indole and a tetrahydropyridine moiety. The indole nucleus is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1] The linkage of this privileged structure to a tetrahydropyridine ring at the 3-position of the indole creates a molecule with significant potential for interacting with various biological targets.

Chemical Structure and IUPAC Name

The definitive chemical structure and nomenclature are fundamental to the scientific discourse surrounding any chemical entity.

IUPAC Name: this compound[1]

The structure consists of a 1H-indole ring system where the hydrogen at position 3 is substituted with a 1,2,3,6-tetrahydropyridin-4-yl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from a reported synthesis. [2] Materials:

-

Indole

-

4-Piperidone monohydrate hydrochloride

-

Glacial Acetic Acid

-

Aqueous Phosphoric Acid (N)

-

Nitrogen gas supply

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a solution of indole (1.0 eq) in glacial acetic acid, add 4-piperidone monohydrate hydrochloride (1.5 eq).

-

With stirring and under a nitrogen atmosphere, add aqueous phosphoric acid (N).

-

Heat the reaction mixture to 95 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Acid Catalysis: The use of a combination of acetic acid and phosphoric acid facilitates the electrophilic substitution of the electron-rich indole ring at the C3 position by the protonated ketone (4-piperidone).

-

Inert Atmosphere: A nitrogen atmosphere is employed to prevent potential oxidation of the indole nucleus at elevated temperatures.

-

Excess Reagent: Using an excess of the piperidone hydrochloride can help to drive the reaction to completion.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for both the indole and tetrahydropyridine moieties.

-

Indole Protons: A broad singlet for the N-H proton (typically downfield, ~8.0-8.5 ppm), a singlet for the C2-H proton (~7.0-7.5 ppm), and a series of multiplets in the aromatic region (~7.0-7.8 ppm) for the benzene ring protons.

-

Tetrahydropyridine Protons: A broad singlet for the olefinic proton on the tetrahydropyridine ring, and several broad signals in the aliphatic region for the methylene protons.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide further structural confirmation.

-

Indole Carbons: Resonances for the eight unique carbons of the indole ring, with the C3 carbon being significantly shifted due to substitution.

-

Tetrahydropyridine Carbons: Signals for the olefinic carbons and the aliphatic methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 198.

-

Fragmentation Pattern: Common fragmentation pathways for indoles involve cleavage of the substituent at the C3 position. The tetrahydropyridine ring may undergo retro-Diels-Alder type fragmentation. A prominent fragment would likely correspond to the protonated molecular ion [M+H]⁺ at m/z 199 in soft ionization techniques like electrospray ionization (ESI). [3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Biological Significance and Applications

The this compound scaffold is a key pharmacophore in the design of ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors. Derivatives of this core structure have been investigated as potent and selective agonists and antagonists for different 5-HT receptor subtypes, indicating their potential for the treatment of a range of central nervous system (CNS) disorders.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, IUPAC nomenclature, a viable synthetic route, and the expected spectroscopic characteristics of this compound. The information presented herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic compound in the field of medicinal chemistry and drug discovery.

References

-

Fischer Indole Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. (2025). Chemical Methodologies.

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table. (n.d.). Retrieved from [Link]

-

This compound | C13H14N2 | CID 2761023 - PubChem. (n.d.). Retrieved from [Link]

-

NMR STUDIES OF INDOLE. (n.d.). Retrieved from [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv

-

4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-t[4][5][6]hiadiazolo[3,4-c]pyridine. (n.d.).

-

(PDF) ChemInform Abstract: 3-(Tetrahydropyridinyl)indoles. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 4-([1H]-indol-3-yl)-1,2,3,6-tetrahydro-pyridine - PrepChem.com. (n.d.). Retrieved from [Link]

- Interpretation of MS-MS mass spectra of drugs and pesticides. (n.d.). DOKUMEN.PUB.

- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. (2017).

-

3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | C14H16N2 | CID 152215 - PubChem. (n.d.). Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). Retrieved from [Link]

- Ion fragmentation of small molecules in mass spectrometry. (2012).

- S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011).

-

This compound - PubChemLite. (n.d.). Retrieved from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (n.d.). Retrieved from [Link]

-

Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed. (n.d.). Retrieved from [Link]

-

The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles | Semantic Scholar. (n.d.). Retrieved from [Link]

-

1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

CAS number for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

An In-Depth Technical Guide to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Privileged Scaffold in Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound this compound, identified by CAS number 65347-55-9, represents a cornerstone molecular scaffold in contemporary drug discovery. This heterocyclic structure, formed by the fusion of an indole ring at its 3-position with a 1,2,3,6-tetrahydropyridine moiety, serves as a versatile template for the development of potent and selective ligands for various central nervous system (CNS) targets. While the parent compound itself is primarily a research intermediate, its derivatives have emerged as powerful multifunctional agents with potential therapeutic applications in complex neuropsychiatric disorders, including dementia, schizophrenia, and depression. This guide provides a comprehensive overview of its chemical properties, synthesis, pharmacology, and applications, offering field-proven insights for professionals in medicinal chemistry and drug development.

Introduction: A Scaffold of Neurological Significance

The indole ring is a ubiquitous feature in numerous biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged" structure in medicinal chemistry. When coupled with a tetrahydropyridine ring, the resulting this compound framework combines key pharmacophoric elements that grant access to a wide range of CNS receptors.

This scaffold's true value lies in its capacity for chemical modification at several key positions—primarily the indole nitrogen (N1), the pyridine nitrogen, and various positions on the indole ring. These modifications allow for the fine-tuning of a compound's pharmacological profile, enabling the design of ligands that can interact with multiple targets simultaneously. This "multifunctional ligand" or "designed multiple ligand" approach is a leading strategy for treating complex diseases with multifaceted pathologies, such as the behavioral and psychological symptoms of dementia (BPSD), which often respond poorly to single-target agents.[2][3]

Physicochemical and Structural Data

The fundamental properties of the core scaffold are essential for its use in synthesis and as a reference point for its derivatives. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65347-55-9 | PubChem[4] |

| Molecular Formula | C₁₃H₁₄N₂ | PubChem[4] |

| Molecular Weight | 198.26 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Melting Point | 177-182°C | LookChem[5] |

| Boiling Point (Est.) | 400.4 °C at 760 mmHg | LookChem[5] |

| SMILES | C1CNCC=C1C2=CNC3=CC=CC=C32 | PubChem[4] |

| InChIKey | CIRSPTXGPFAXRE-UHFFFAOYSA-N | PubChem[4] |

Synthesis and Characterization

Retrosynthetic Strategy: The Fischer Indole Synthesis

The most common and robust method for constructing the 3-(tetrahydropyridinyl)-1H-indole core is the Fischer indole synthesis .[6][7] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[6]

The logical starting materials for this scaffold are:

-

Phenylhydrazine (or a substituted variant): This provides the indole ring system.

-

A protected 4-piperidone derivative: This ketone provides the tetrahydropyridine moiety. An N-protected ketone, such as N-Boc-4-piperidone, is crucial to prevent unwanted side reactions and to allow for later derivatization at the pyridine nitrogen.

The causality behind this choice is the reliability and versatility of the Fischer synthesis for creating 3-substituted indoles. The acid-catalyzed rearrangement and cyclization mechanism is a high-yield, well-understood process for forming the critical C-C bond between the two rings.[7]

General Experimental Protocol (Conceptual)

A self-validating protocol for this synthesis involves clear intermediate steps and purification checks.

-

Step 1: Hydrazone Formation.

-

Action: Phenylhydrazine and N-Boc-4-piperidone are dissolved in a suitable solvent like ethanol. A catalytic amount of acetic acid is added. The mixture is stirred at room temperature or gently heated until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Causality: This is a standard condensation reaction. The acidic catalyst protonates the ketone's carbonyl oxygen, making it more electrophilic and accelerating the nucleophilic attack by the hydrazine.

-

Validation: The resulting phenylhydrazone intermediate can be isolated by filtration or extraction and confirmed by NMR spectroscopy before proceeding.

-

-

Step 2: Fischer Cyclization.

-

Action: The crude or purified hydrazone is heated in the presence of a strong Brønsted or Lewis acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.[7] The reaction is monitored by TLC for the appearance of the indole product.

-

Causality: The strong acid facilitates the key tautomerization and subsequent[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to form the aromatic indole ring.[6]

-

Validation: Upon completion, the reaction is quenched and the crude product is purified using column chromatography.

-

-

Step 3: Deprotection.

-

Action: The N-Boc protected indole is dissolved in a solvent like dichloromethane (DCM) and treated with a strong acid, typically trifluoroacetic acid (TFA), at room temperature.

-

Causality: The Boc (tert-butoxycarbonyl) group is labile in strong acid, releasing isobutylene and carbon dioxide to yield the free secondary amine of the tetrahydropyridine ring.

-

Validation: The final product is isolated after neutralization and extraction. Its purity and identity are confirmed by comprehensive analytical characterization.

-

Analytical Characterization

The identity and purity of the synthesized compound and its derivatives are typically confirmed using a suite of standard analytical techniques.[8]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts, integrations, and coupling patterns of protons and carbons, ensuring the correct connectivity of the indole and tetrahydropyridine rings.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups, such as the N-H stretches of the indole and the secondary amine.[8]

Pharmacology and Mechanism of Action

The Multifunctional Ligand Concept

The primary pharmacological interest in the this compound scaffold is its use in creating multifunctional ligands.[2] Research has shown that derivatives can be engineered to simultaneously modulate dopamine, serotonin, and other neurotransmitter systems. This is highly desirable for conditions like BPSD, where a combination of psychosis, depression, and anxiety requires a broader spectrum of activity than what single-target drugs can offer.[2][3]

Key Molecular Targets

Derivatives based on this scaffold have been shown to possess high affinity for several key CNS receptors.

-

Dopamine D₂ Receptors (D₂R): Partial agonism at D₂ receptors is a hallmark of third-generation antipsychotics. This mechanism is thought to stabilize dopamine levels, reducing dopaminergic hyperactivity (implicated in psychosis) without causing the motor side effects associated with full antagonism. Derivatives of this scaffold have been designed as high-affinity D₂R partial agonists.[2]

-

Serotonin 5-HT₆ Receptors (5-HT₆R): Antagonism at 5-HT₆ receptors is a major area of research for cognitive enhancement in Alzheimer's disease and schizophrenia.[9][10] The 3-(tetrahydropyridinyl)indole scaffold is exceptionally potent at this target, with some derivatives showing sub-nanomolar affinity.[9]

-

Serotonin Transporter (SERT): Blockade of SERT is the mechanism of action for selective serotonin reuptake inhibitors (SSRIs), the most common class of antidepressants. Incorporating SERT inhibition into a multifunctional ligand adds antidepressant and anxiolytic properties.[2]

-

Other Serotonin Receptors (5-HT₁AR, 5-HT₇R): Activation of 5-HT₁A receptors contributes to anxiolytic and antidepressant effects, while blockade of 5-HT₇ receptors is also being investigated for procognitive and antidepressant potential.[2][3]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold has yielded critical insights into how structure dictates pharmacological activity.

| Derivative Class | Target(s) | Affinity (Ki) / Activity (IC₅₀/EC₅₀) | Key Finding | Source(s) |

| N¹-Arylsulfonyl Derivatives | 5-HT₆R | 0.4 nM (Antagonist) | Sulfonylation of the indole nitrogen dramatically increases affinity and selectivity for the 5-HT₆ receptor. | [9] |

| 5-Chloro-2-methyl Derivatives | 5-HT₆R | IC₅₀ = 7.4 nM (Agonist) | Small alkyl groups at the C2 position and halogenation at C5 can switch the functional activity from antagonist to agonist. | [10] |

| N-Alkyl-sulfonamide Derivatives | D₂R, 5-HT₆R, SERT, 5-HT₁AR, 5-HT₇R | D₂R (Partial Agonist), 5-HT₆R (Antagonist) | Complex side chains on the pyridine nitrogen create multifunctional ligands with a broad, desirable CNS profile. | [2][3] |

Applications in Drug Discovery

Neuropsychiatric Disorders (Dementia, Schizophrenia)

The ability to simultaneously target dopamine D₂ and serotonin 5-HT₆ receptors makes this scaffold highly attractive for treating schizophrenia and dementia.[2] A single molecule could potentially address the positive symptoms (psychosis, via D₂R modulation) and the cognitive deficits (via 5-HT₆R antagonism) of these disorders, a significant advantage over combination therapies. One lead compound, 16 (N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide), has demonstrated antipsychotic-like activity in animal models without causing motor impairments.[2]

Mood and Cognitive Enhancement

The combined action of SERT blockade, 5-HT₁A activation, and 5-HT₆ antagonism provides a powerful rationale for developing novel antidepressants and procognitive agents.[2] Compound 16 also showed antidepressant and anxiolytic-like activity and was able to reverse scopolamine-induced memory deficits in mice, highlighting its potential to treat both the behavioral and cognitive symptoms of dementia.[2][3]

Safety and Handling

As a research chemical, this compound and its derivatives should be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements: Based on data for the parent compound, it is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: Work should be conducted in a well-ventilated chemical fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry, well-sealed container, typically at 2-8°C, away from strong oxidizing agents.[5]

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of rational drug design. It serves as a privileged and highly adaptable framework for developing sophisticated, multifunctional ligands aimed at complex CNS diseases. The extensive research into its derivatives has validated a multi-target approach to treating conditions like dementia and schizophrenia, where targeting a single receptor has proven insufficient. Future research will likely focus on optimizing the pharmacokinetic properties of these ligands to improve their brain penetration and metabolic stability, moving the most promising candidates from preclinical models toward clinical evaluation. The versatility and proven success of this scaffold ensure it will remain a significant area of interest in medicinal chemistry for years to come.

References

-

Slade, P. et al. (2005). N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(2), 379-83. [Link]

-

Bucki, A. et al. (2017). Novel this compound-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity. Journal of Medicinal Chemistry, 60(17), 7386-7405. [Link]

-

ChEMBL (2017). Associated Compounds for document CHEMBL4038339. ChEMBL Database. [Link]

-

LookChem. This compound. LookChem. [Link]

-

Tsai, Y. et al. (2000). 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 10(19), 2295-9. [Link]

-

Wikipedia. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Bermudez, J. et al. (1990). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 33(7), 1924-9. [Link]

-

Afrida, F. N. et al. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry, 16, 413-419. [Link]

-

Al-Ostoot, F. H. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2530. [Link]

-

Gribble, G. (2016). Fischer Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors. ResearchGate. [Link]

-

PubChemLite. This compound. PubChemLite. [Link]

-

PubChem. This compound. PubChem. [Link]

-

De Filippis, B. et al. (2021). Clinical perspective on antipsychotic receptor binding affinities. Revista Brasileira de Psiquiatria, 43(6), 689-690. [Link]

-

Merten, J. et al. (2024). A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. Molecules, 29(13), 3064. [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2022). Journal of Drug Delivery and Therapeutics, 12(3-S), 183-200. [Link]

-

Löber, S. et al. (1999). Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & Medicinal Chemistry Letters, 9(1), 97-102. [Link]

-

Schepmann, D. et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(23), 7179. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2022). Molecules, 27(9), 2977. [Link]

-

ResearchGate. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. ResearchGate. [Link]

-

Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (2014). Organic Letters, 16(16), 4304–4307. [Link]

-

Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (2017). Organic Letters, 19(18), 4968–4971. [Link]

-

Bates, R. B. et al. (1989). 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole. Acta Crystallographica Section C, 45(Pt 1), 109-11. [Link]

-

Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. (2023). Chemical Methodologies, 7(1), 69-83. [Link]

-

Rodriguez, R. et al. (1996). SYNTHESIS OF 3-AMINO-4-INDOLYL-2-PIPERIDONES: TRYPTOPHAN-DERIVED PSEUDODIPEPTIDES. Heterocycles, 43(3), 513. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. Novel this compound-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Novel this compound-Based Multifunctional Ligands with Antipsychotic-Like, Mood-Modulating, and Procognitive... - ChEMBL [ebi.ac.uk]

- 4. This compound | C13H14N2 | CID 2761023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemmethod.com [chemmethod.com]

- 9. N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives are potent and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists [pubmed.ncbi.nlm.nih.gov]

The Tetrahydropyridinyl-Indole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract: The fusion of tetrahydropyridine and indole rings creates the tetrahydropyridinyl-indole scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its recurring presence in both natural products and synthetic compounds that exhibit a wide array of biological activities.[1] The scaffold's unique three-dimensional architecture, combined with the rich electronic properties of the indole nucleus, allows it to interact with a diverse set of biological targets with high affinity and specificity.[2] This guide provides a comprehensive analysis of the biological significance of this core, exploring its therapeutic applications, delving into structure-activity relationships (SAR), outlining synthetic strategies, and offering perspectives on its future in drug discovery.

The Architecture of a Privileged Scaffold

Defining the Tetrahydropyridinyl-Indole Core

The tetrahydropyridinyl-indole scaffold is a heterocyclic system where a tetrahydropyridine ring is fused to an indole ring. The most common isomer in medicinal chemistry is the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, also known as tetrahydro-γ-carboline. This structure provides a rigid, conformationally constrained framework that is advantageous for selective receptor binding. The indole's NH group can act as a hydrogen bond donor, while the basic nitrogen of the tetrahydropyridine ring can serve as a hydrogen bond acceptor or form salt bridges, making it a versatile pharmacophore.[3][4]

Caption: Core structure of tetrahydro-γ-carboline.

The Synergy of Two Potent Moieties

The power of this scaffold lies in the combination of its constituent parts:

-

Indole Moiety: As a core component of the amino acid tryptophan, the indole nucleus is a familiar structure in biological systems.[5] It is known to mimic peptide structures and participate in key interactions like hydrogen bonding and π-stacking with enzyme active sites.[2] This makes it a frequent component in drugs targeting serotonin receptors, kinases, and various enzymes.[3][6]

-

Tetrahydropyridine Moiety: This non-aromatic, nitrogen-containing ring introduces crucial three-dimensionality and a basic center.[7] Its conformational flexibility can be constrained by substituents, allowing for precise orientation of pharmacophoric groups to fit into receptor binding pockets. Derivatives of tetrahydropyridine are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and CNS-modulating properties.[8][9]

Broad-Spectrum Biological Activity and Therapeutic Targets

The tetrahydropyridinyl-indole scaffold has been successfully employed to develop agents for a multitude of diseases. Its versatility allows it to serve as a foundational structure for compounds targeting diverse protein families.[10][11]

Central Nervous System (CNS) Disorders

The structural similarity of the indole nucleus to neurotransmitters like serotonin has made this scaffold a cornerstone in CNS drug discovery.[12]

-

Serotonin (5-HT) Receptor Modulation: Many derivatives are potent agonists or antagonists of 5-HT receptors, particularly the 5-HT2C subtype, which is a target for treating psychiatric disorders like schizophrenia and obesity.[3][13] The scaffold correctly positions substituents to interact with key residues in the receptor's transmembrane helices.[13]

-

Neurodegenerative Diseases: In preclinical models of Parkinson's disease, certain indole derivatives have shown protective effects by reducing neuroinflammation and oxidative stress.[14] The scaffold's ability to cross the blood-brain barrier is a critical factor in its utility for CNS targets.

Ion Channel Modulation: A Case Study in Cystic Fibrosis

A significant breakthrough involving this scaffold is the development of novel potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[15]

-

Mechanism of Action: In cystic fibrosis, mutations like F508del impair the function of the CFTR chloride channel. Potentiators are molecules that bind to the mutated protein and "prop" it open, restoring ion flow. Researchers identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for this activity.[15]

-

Therapeutic Significance: Through extensive structure-activity relationship studies, potent and effective compounds were developed that rescue the gating defect of mutant CFTR, representing a promising therapeutic strategy for cystic fibrosis.[15]

Anticancer and Antiviral Applications

The scaffold's ability to interact with enzymes and proteins crucial for cell replication and viral entry has led to its exploration in oncology and virology.

-

Anticancer Agents: Indole derivatives are known to inhibit tubulin polymerization, a key mechanism for halting cell division in cancer cells.[6][10] The tetrahydropyridinyl-indole framework serves as a rigid backbone for designing molecules that bind to the colchicine site of tubulin.

-

Antiviral Agents: The scaffold is present in compounds designed as HIV-1 fusion inhibitors.[16] These molecules target the gp41 transmembrane glycoprotein, preventing the virus from fusing with host cells. The indole portion often binds within a hydrophobic pocket of gp41, highlighting the importance of this moiety for potent antiviral activity.[2][16]

Table 1: Summary of Biological Activities and Targets

| Therapeutic Area | Specific Target/Activity | Representative Finding | Reference |

|---|---|---|---|

| Cystic Fibrosis | CFTR Potentiator | Rescues gating defect of F508del- and G551D-CFTR mutants. | [15] |

| CNS Disorders | 5-HT2C Receptor Agonist | Potential treatment for schizophrenia. | [13] |

| Neurodegeneration | Anti-inflammatory / Antioxidant | Ameliorated motor deficits in an MPTP mouse model of Parkinson's. | [14] |

| Virology | HIV-1 Fusion Inhibition | Submicromolar activity against HIV-1 by targeting gp41. | [16] |

| Oncology | Tubulin Polymerization Inhibition | Indole derivatives containing a sulfonamide scaffold act as potent inhibitors. | [6] |

| Inflammation | Proinflammatory Cytokine Inhibition | Derivatives have been synthesized and tested as potential anti-inflammatory agents. |[7][17] |

Decoding the Structure-Activity Relationship (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. The tetrahydropyridinyl-indole scaffold offers multiple positions for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Case Study: SAR of CFTR Potentiators

Research into tetrahydro-γ-carboline derivatives as CFTR potentiators provides an excellent example of systematic SAR exploration.[15]

-

Key Insight: The researchers discovered that acylating the pyridine nitrogen was crucial for activity. The nature of this acyl group had a profound impact on potency.

-

Causality: The 5'-trifluoromethyl-pyrazol-3'-yl residue was identified as an ideal acylating group. This specific group likely orients itself in a binding pocket to form optimal hydrophobic and electronic interactions, leading to a significant boost in potency.

-

Stereochemistry: The separation of racemic mixtures revealed that activity was often stereospecific, with one enantiomer being significantly more active or solely responsible for the biological effect. For instance, in one pair, only one enantiomer retained activity while the other was completely inactive.[15] This underscores the importance of the scaffold's defined 3D geometry for precise target engagement.

Table 2: Quantitative SAR Data for Selected CFTR Potentiators (Data adapted from J. Med. Chem. 2020, 63, 20, 11925–11944)[15]

| Compound | Key Structural Feature | EC50 (µM) | Emax (%) |

| Racemate 32 | 8-methoxy-THPCI core | 0.057 | 100 |

| Enantiomer 36 | (S)-enantiomer of a derivative | Inactive | - |

| Enantiomer 37 | (R)-enantiomer of a derivative | 0.091 | 102 |

| Compound 38 | Expanded azepino-indole ring | 1.9 | 94 |

| Compound 39 | Optimized enantiomerically pure | 0.046 | 114 |

THPCI: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. EC50 represents the concentration for 50% of maximal effect. Emax is the maximum efficacy.

The data clearly shows that expanding the tetrahydropyridine ring to a seven-membered azepine ring (Compound 38) resulted in a 38-fold drop in potency compared to its analogue, demonstrating that the six-membered ring is optimal for this target.[15]

Synthetic Strategies and Methodologies

The construction of the tetrahydropyridinyl-indole core can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Principal Synthetic Pathways

Common strategies often involve the formation of the tetrahydropyridine ring onto a pre-existing indole or the cyclization to form the indole ring as a late-stage step.

Caption: Workflow of the Pictet-Spengler reaction.

The Pictet-Spengler reaction is a mainstay, involving the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydro-γ-carboline ring system. More modern approaches utilize transition metal catalysis, such as palladium or silver, to achieve intramolecular cyclizations under milder conditions.[18]

Detailed Experimental Protocol: Pictet-Spengler Synthesis

This protocol describes a representative synthesis of a generic N-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivative.

Objective: To synthesize a model tetrahydropyridinyl-indole scaffold via acid-catalyzed intramolecular cyclization.

Materials:

-

N-Tosyl-N'-(indol-3-ylethyl)ethanediamine

-

Paraformaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve N-Tosyl-N'-(indol-3-ylethyl)ethanediamine (1.0 eq) in anhydrous DCM (20 mL/mmol).

-

Aldehyde Addition: Add paraformaldehyde (1.5 eq) to the solution. The use of paraformaldehyde provides a source of formaldehyde for the cyclization.

-

Initiation of Cyclization: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise. TFA serves as the acid catalyst required to promote the intramolecular electrophilic substitution on the indole ring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Work-up: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to afford the pure tetrahydropyridinyl-indole product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Perspectives and Conclusion

The tetrahydropyridinyl-indole scaffold continues to be a highly valuable core in drug discovery. Its proven success across multiple therapeutic areas ensures its continued exploration.

-

Emerging Applications: New applications are constantly being discovered. Its role in modulating complex biological pathways, such as inflammasome activation, suggests potential in treating a wider range of inflammatory and autoimmune diseases.[14]

-

Advanced Drug Design: The scaffold is an ideal candidate for modern drug discovery techniques like fragment-based screening and diversity-oriented synthesis (DOS).[19] These strategies can rapidly generate libraries of complex and diverse molecules built around the core, accelerating the identification of novel hits for previously "undruggable" targets.

Sources

- 1. rjpn.org [rjpn.org]

- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. auctoresonline.org [auctoresonline.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 14. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for the design of novel therapeutic agents.[1] Within the vast landscape of indole-containing compounds, 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has emerged as a particularly fruitful scaffold for the development of drugs targeting the central nervous system (CNS). This guide provides a comprehensive technical review of this important molecule, from its synthesis and chemical properties to its extensive applications in medicinal chemistry, with a focus on structure-activity relationships and mechanisms of action.

Core Scaffold: Synthesis and Chemical Properties

The this compound core, with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol , serves as the foundational structure for a multitude of derivatives.[3] A common and versatile method for the synthesis of the indole ring is the Fischer indole synthesis .[1][4][5][6][7]

Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[8][8]-sigmatropic rearrangement to form the indole ring.[4][5][6][7]

Step-by-Step Methodology:

-

Formation of the Phenylhydrazone: Phenylhydrazine is reacted with a suitable ketone, in this case, a 4-piperidone derivative, under mildly acidic conditions to form the corresponding phenylhydrazone.

-

Isomerization to the Enehydrazine: The phenylhydrazone tautomerizes to the more reactive enehydrazine intermediate.

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions (e.g., using HCl, H2SO4, or a Lewis acid like ZnCl2), the enehydrazine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step.[4][5][6][7]

-

Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and eliminates a molecule of ammonia to form the stable, aromatic indole ring system.

Diagram of the Fischer Indole Synthesis Workflow:

Caption: General workflow of the Fischer indole synthesis.

Medicinal Chemistry Applications: A Scaffold for CNS Drug Discovery

The this compound scaffold has proven to be a highly versatile platform for the development of ligands targeting various CNS receptors. Its rigid structure allows for the precise positioning of functional groups to achieve high affinity and selectivity.

Targeting Serotonin 5-HT6 Receptors: A Focus on Cognitive Enhancement

A significant body of research has focused on the development of this compound derivatives as potent and selective antagonists of the serotonin 5-HT6 receptor. The 5-HT6 receptor is almost exclusively expressed in the CNS, particularly in brain regions associated with learning and memory, making it an attractive target for the treatment of cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[9][10]

Structure-Activity Relationship (SAR) Insights:

The exploration of SAR has been crucial in optimizing the affinity and selectivity of these compounds. Key modifications include:

-

N1-Substitution on the Indole Ring: The introduction of arylsulfonyl groups at the N1 position of the indole ring has been shown to significantly enhance affinity for the 5-HT6 receptor. For instance, N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives have demonstrated high affinity, with some analogs exhibiting Ki values in the sub-nanomolar range.

-

Substitution on the Indole Ring: Modifications at the 5-position of the indole ring, such as the introduction of a chloro or methoxy group, can modulate both affinity and selectivity.

-

Substitution on the Tetrahydropyridine Ring: The nitrogen of the tetrahydropyridine ring offers a key point for modification, allowing for the introduction of various side chains to fine-tune the pharmacological profile.

Quantitative Data on 5-HT6 Receptor Antagonists:

| Compound ID | N1-Indole Substituent | 5-Indole Substituent | Tetrahydropyridine Substituent | 5-HT6 Ki (nM) |

| 15g | 4-aminophenylsulfonyl | H | H | 0.4 |

| 15y | 4-aminophenylsulfonyl | Methoxy | H | 3.0 |

Data synthesized from available research.

Mechanism of Action:

5-HT6 receptor antagonists are believed to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission.[9] By blocking the 5-HT6 receptor, these compounds can lead to an increase in the release of acetylcholine and glutamate in brain regions critical for memory and learning.

Signaling Pathway of 5-HT6 Receptor Antagonism:

Caption: Proposed mechanism of cognitive enhancement by 5-HT6 receptor antagonists.

Multifunctional Ligands for Complex CNS Disorders